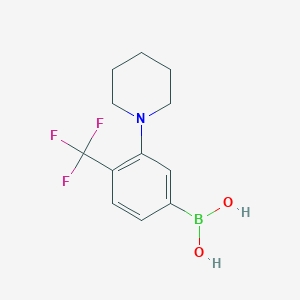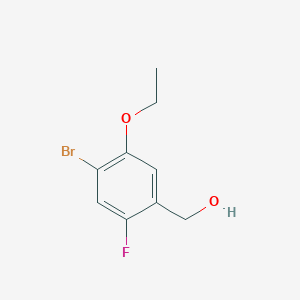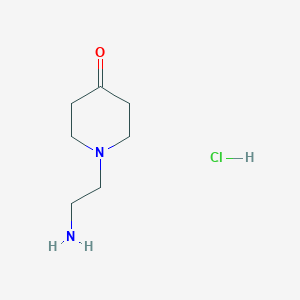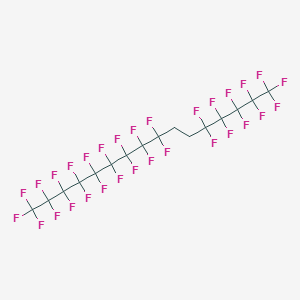
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to the carbon chain, which imparts unique chemical and physical properties. This compound is known for its high thermal stability, low surface energy, and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- typically involves the fluorination of hexadecane. This can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require low temperatures and controlled environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes, where hexadecane is subjected to fluorine gas in the presence of an electrolyte. This method allows for the efficient and controlled introduction of fluorine atoms into the hydrocarbon chain, resulting in the desired highly fluorinated product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- is known for its resistance to many chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: In the presence of strong nucleophiles, substitution reactions can occur, replacing fluorine atoms with other functional groups.
Reduction Reactions: Under extreme conditions, reduction reactions can break the carbon-fluorine bonds, leading to the formation of less fluorinated products.
Common Reagents and Conditions
Nucleophiles: Strong nucleophiles such as alkoxides or amines can be used in substitution reactions.
Reducing Agents: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield partially fluorinated compounds, while reduction reactions can produce hydrocarbons with fewer fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying fluorinated hydrocarbons and their properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and low reactivity.
Medicine: Explored for its potential in medical imaging and diagnostics.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants due to its low surface energy and chemical resistance.
Wirkmechanismus
The mechanism by which Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- exerts its effects is primarily through its unique chemical structure. The multiple carbon-fluorine bonds provide exceptional stability and resistance to degradation. This compound interacts with molecular targets through hydrophobic interactions and van der Waals forces, making it effective in applications requiring non-reactive and stable materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-: A less fluorinated analog with similar properties but lower thermal stability and chemical resistance.
Perfluorooctane: A shorter-chain fluorinated compound with similar applications but different physical properties.
Uniqueness
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- stands out due to its high degree of fluorination, which imparts superior thermal stability, chemical resistance, and low surface energy compared to its analogs. These properties make it particularly valuable in applications requiring extreme conditions and long-term stability.
Eigenschaften
CAS-Nummer |
1980038-45-6 |
|---|---|
Molekularformel |
C16H4F30 |
Molekulargewicht |
766.15 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluorohexadecane |
InChI |
InChI=1S/C16H4F30/c17-3(18,1-2-4(19,20)6(23,24)8(27,28)13(37,38)15(41,42)43)5(21,22)7(25,26)9(29,30)10(31,32)11(33,34)12(35,36)14(39,40)16(44,45)46/h1-2H2 |
InChI-Schlüssel |
SPYLHDIVLHCLRG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)


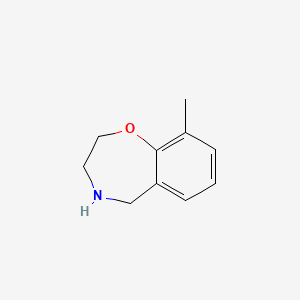
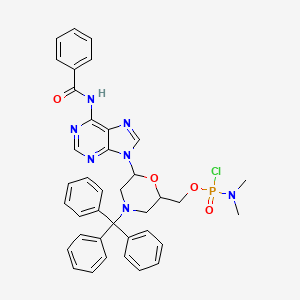
![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)
